(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, making them candidates for drug development.
Medicine
In medicine, compounds similar to this compound are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
Industrially, these compounds can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: can be compared with other quinazoline derivatives such as:
Uniqueness
What sets this compound apart is its specific structural features, such as the presence of the chlorophenyl and prop-2-enenitrile moieties, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-13-7-5-11(6-8-13)9-12(10-19)16-20-15-4-2-1-3-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDNNYIWEHNPBU-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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